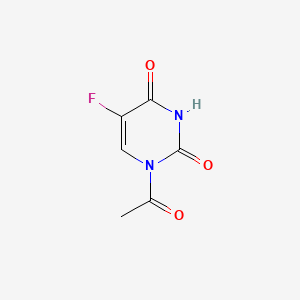
1-Acetyl-5-fluoropyrimidine-2,4(1h,3h)-dione
Vue d'ensemble
Description
1-Acetyl-5-fluoropyrimidine-2,4(1h,3h)-dione, also known as 5-Fluorouracil (5-FU), is a widely used chemotherapy drug for the treatment of various types of cancer, including breast, colon, rectal, and stomach cancer. 5-FU is a pyrimidine analogue that is incorporated into DNA and RNA, leading to cell death.
Mécanisme D'action
The mechanism of action of 5-FU involves the inhibition of thymidylate synthase, an enzyme that is essential for the synthesis of thymidine, a building block of DNA. This leads to the depletion of intracellular thymidine and the incorporation of 5-FU into DNA, resulting in DNA damage and cell death. Moreover, 5-FU can also be incorporated into RNA, leading to the inhibition of protein synthesis and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-FU depend on the dose and duration of treatment. At high doses, 5-FU can cause severe side effects, such as myelosuppression, mucositis, and cardiotoxicity. However, at lower doses, 5-FU can selectively target cancer cells and spare normal cells. Additionally, 5-FU has been shown to modulate the immune system by increasing the expression of tumor antigens and enhancing the activity of cytotoxic T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-FU in lab experiments is its well-established mechanism of action and pharmacokinetics. Moreover, 5-FU is readily available and can be easily synthesized or purchased from commercial sources. However, one of the limitations of using 5-FU is its potential toxicity to normal cells, which can affect the interpretation of the results. Therefore, it is important to carefully design the experiments and choose appropriate controls.
Orientations Futures
There are several future directions for the research on 5-FU, including the development of novel analogues with improved efficacy and reduced toxicity, the identification of biomarkers for patient selection and monitoring, and the investigation of the mechanisms of drug resistance. Additionally, 5-FU can be used in combination with other therapies, such as immunotherapy and targeted therapy, to enhance the anticancer activity and reduce the risk of relapse.
Conclusion:
In conclusion, 1-Acetyl-5-fluoropyrimidine-2,4(1h,3h)-dione, also known as 1-Acetyl-5-fluoropyrimidine-2,4(1h,3h)-dioneil, is a widely used chemotherapy drug for the treatment of various types of cancer. Its mechanism of action involves the inhibition of thymidylate synthase, leading to DNA and RNA damage and cell death. Despite its potential toxicity to normal cells, 5-FU has been extensively studied for its anticancer activity and can be used in combination with other therapies to improve patient outcomes.
Applications De Recherche Scientifique
5-FU has been extensively studied in both in vitro and in vivo models for its anticancer activity. It has been shown to inhibit the growth of cancer cells by interfering with DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. Additionally, 5-FU has been used in combination with other chemotherapy drugs to increase their efficacy and reduce the risk of drug resistance.
Propriétés
IUPAC Name |
1-acetyl-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-3(10)9-2-4(7)5(11)8-6(9)12/h2H,1H3,(H,8,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGDAVVFKDPXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C(=O)NC1=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80298882 | |
| Record name | 1-acetyl-5-fluoropyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-5-fluoropyrimidine-2,4(1h,3h)-dione | |
CAS RN |
655-13-0 | |
| Record name | 1-Acetyl-5-fluoro-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=655-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uracil, 1-acetyl-5-fluoro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-acetyl-5-fluoropyrimidine-2,4(1h,3h)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80298882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



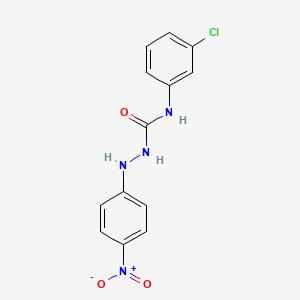
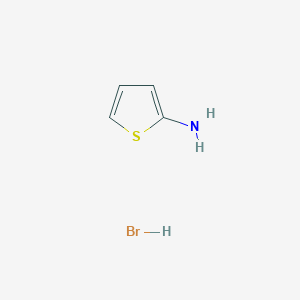
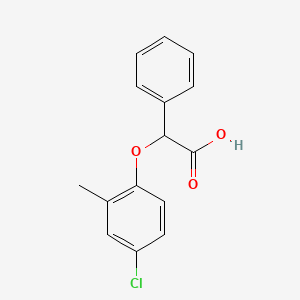
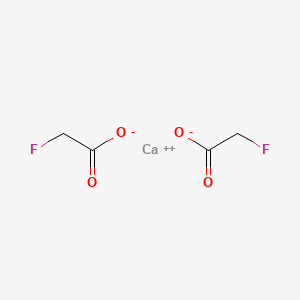

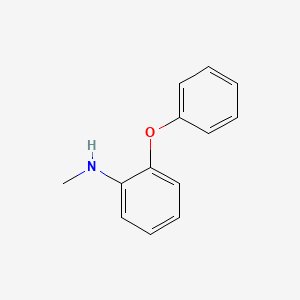
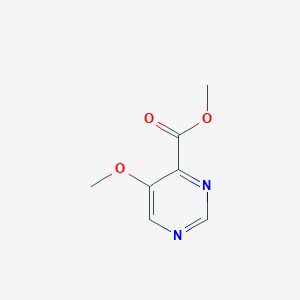

![Nickel, [2,3-bis[[[2-(hydroxy-kappaO)phenyl]methylene]amino-kappaN]-2-butenedinitrilato(2-)]-, (SP-4-2)-](/img/structure/B3371232.png)

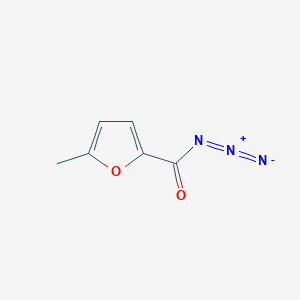
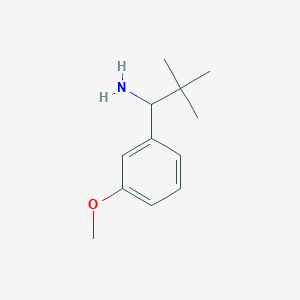
![1H-Pyrrolo[2,3-c]pyridine, 2-methyl-, monohydrochloride](/img/structure/B3371257.png)
![2-{[3-(4-Aminobenzamido)phenyl]sulfonyl}ethyl hydrogen sulfate](/img/structure/B3371265.png)